N-(2-chlorobenzyl)-3-methoxypropan-1-amine

Description

BenchChem offers high-quality N-(2-chlorobenzyl)-3-methoxypropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-3-methoxypropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

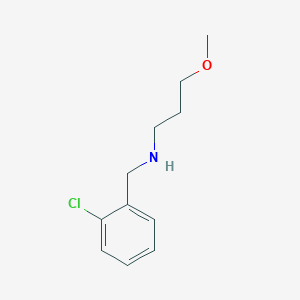

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-methoxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFSQUREPPJHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: High-Purity Isolation of N-(2-chlorobenzyl)-3-methoxypropan-1-amine for Pharmaceutical Research

Abstract: This guide provides a comprehensive, multi-technique framework for the purification of N-(2-chlorobenzyl)-3-methoxypropan-1-amine, a secondary amine intermediate relevant in pharmaceutical and chemical synthesis. Addressing challenges common to amine purification, such as product oiling and chromatographic tailing, this document details three key methodologies: bulk impurity removal via acid-base liquid-liquid extraction, high-resolution separation using modified flash chromatography, and final polishing to high purity through hydrochloride salt crystallization. Each protocol is presented with an emphasis on the underlying chemical principles, step-by-step execution, and expert troubleshooting, designed to empower researchers to achieve optimal purity and yield.

Introduction and Physicochemical Profile

N-(2-chlorobenzyl)-3-methoxypropan-1-amine is a secondary amine whose basic nitrogen atom provides a critical handle for purification. Its synthesis, often via reductive amination or N-alkylation, can result in a crude mixture containing unreacted starting materials, by-products, and reagents. The inherent basicity of the amine allows for selective manipulation of its solubility, forming the cornerstone of the initial purification strategy.[1][2]

Due to its molecular structure, the free base of this compound is typically an oil at ambient temperatures, which makes traditional crystallization of the neutral form challenging.[3] Therefore, a multi-stage approach is required to effectively remove diverse impurities and achieve the high purity necessary for downstream applications in drug development.

Physicochemical Properties (Predicted):

-

Molecular Formula: C₁₁H₁₆ClNO

-

Molecular Weight: 213.70 g/mol

-

Physical State: Likely a viscous oil or low-melting solid.

-

Key Feature: Basic secondary amine (pKa of the conjugate acid is typically ~10-11), allowing for protonation to form a water-soluble salt.

Caption: Chemical structure of the target compound.

Integrated Purification Workflow

A sequential purification strategy is recommended for transitioning from a crude reaction mixture to a high-purity, crystalline solid. This workflow ensures that each step efficiently removes a specific class of impurities, maximizing overall efficacy.

Caption: Recommended multi-stage purification workflow.

Protocol 1: Bulk Impurity Removal via Acid-Base Extraction

Principle: This technique leverages the basicity of the target amine. By treating the crude organic mixture with an aqueous acid (e.g., HCl), the amine is protonated to form an ammonium salt. This salt is ionic and preferentially partitions into the aqueous phase, leaving non-basic organic impurities (such as unreacted aldehydes, non-amine starting materials, or neutral by-products) in the organic phase.[1][2][4] The aqueous phase is then isolated, the pH is raised with a base (e.g., NaOH) to regenerate the neutral free amine, which is then extracted back into a fresh organic solvent.

Experimental Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

-

Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

-

Phase Separation: Allow the layers to separate fully. The protonated amine salt is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer.

-

Re-extraction (Optional but Recommended): To ensure complete recovery, wash the original organic layer with a fresh portion of 1 M HCl and combine the aqueous extracts.

-

Basification: Place the combined aqueous extracts in a clean separatory funnel and cool in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution while swirling until the pH is >12 (verify with pH paper). The neutral amine will often appear as a cloudy precipitate or oil.

-

Final Extraction: Extract the basified aqueous solution twice with fresh portions of the original organic solvent (e.g., DCM or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts from the final extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified amine as an oil.

Protocol 2: Chromatographic Purification on Modified Silica

Principle: Standard silica gel is acidic and can cause significant peak tailing with basic compounds like amines.[5] This interaction leads to poor separation and lower yields. To counteract this, the mobile phase can be modified with a small amount of a competing base, such as triethylamine (TEA), which neutralizes the active silanol sites.[3] Alternatively, amine-functionalized silica can be used for more robust and reproducible separations.[5]

Experimental Protocol: Flash Chromatography with TEA-Modified Eluent

-

TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% TEA to the developing solvent. The ideal system should give the target compound an Rf value of approximately 0.2-0.4.

-

Column Packing: Prepare a flash chromatography column with silica gel, packing it using the selected eluent (including the TEA).

-

Sample Loading:

-

Wet Loading: Dissolve the partially purified amine oil in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

-

Dry Loading (Preferred): Dissolve the oil in a small volume of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Load this powder onto the top of the column. This method often results in sharper bands and better separation.

-

-

Elution: Run the column with the TEA-modified eluent, maintaining a constant flow rate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of TEA. The result is the purified amine, typically as a clear oil.

Protocol 3: Final Polishing via Hydrochloride Salt Crystallization

Principle: Converting a liquid or oily freebase amine into a salt is a highly effective method for final purification.[3] Salts often form well-defined, stable crystal lattices, and the process of crystallization is inherently a purification step, as impurities are typically excluded from the growing crystal structure. The hydrochloride salt is a common and effective choice.[3]

Experimental Protocol:

-

Salt Formation: Dissolve the purified amine oil from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise. The hydrochloride salt will typically precipitate as a white solid. Continue addition until no further precipitation is observed.

-

Isolation of Crude Salt: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble, non-basic impurities.

-

Recrystallization:

-

Select an appropriate solvent or solvent system for recrystallization (e.g., ethanol, isopropanol, or an ethanol/ether mixture).

-

Dissolve the crude salt in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals and to prevent co-precipitation of impurities.[3]

-

Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

-

-

Final Isolation and Drying: Collect the purified crystalline salt by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Troubleshooting Crystallization:

-

No Crystals Form: The solution may not be saturated. Try evaporating some solvent or adding an anti-solvent (a solvent in which the salt is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists.[3]

-

Oiling Out: The compound is coming out of solution as a liquid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is too high. Re-heat the solution to redissolve the oil and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce nucleation.[3]

Data Summary and Method Comparison

The selection of a purification technique depends on the initial purity of the sample and the desired final purity.

| Technique | Primary Purpose | Typical Purity Achieved | Expected Yield | Key Advantages |

| Acid-Base Extraction | Bulk removal of non-basic impurities | >90% | 85-98% | High capacity, rapid, and cost-effective for initial cleanup.[1][6] |

| Flash Chromatography | Separation of closely related amines and polar impurities | >98% | 60-85% | High resolving power for complex mixtures.[3] |

| Salt Recrystallization | Final polishing and isolation of a stable solid | >99.5% | 80-95% | Excellent for achieving high purity and providing a solid, stable final product.[3] |

References

-

Wikipedia. Liquid–liquid extraction. Available from: [Link]

-

Yan, B., et al. (2002). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry, 74(18), 4695-4701. Available from: [Link]

-

Moravcová, J., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1193(1-2), 100-109. Available from: [Link]

-

Agilent Technologies, Inc. Analysis of primary, secondary and tertiary amines. Available from: [Link]

- Google Patents. US3864402A - Purification of secondary alkyl amines.

-

Houghton, J. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2097-2104. Available from: [Link]

-

Lee, S., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Molecules, 27(8), 2608. Available from: [Link]

-

Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 785-788. Available from: [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines?. Available from: [Link]

-

Al-Shekh abbas, A. Amine Extraction in the Laboratory. Available from: [Link]

-

Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Chemical Communications, 58(23), 3745-3748. Available from: [Link]

-

Chemistry Universe. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. Available from: [Link]

-

Raut, B. (2022). Separation of Amines by Hoffmann's Method. Chemistry Notes. Available from: [Link]

-

Metcalfe, L. D., & Martin, R. J. (1967). The Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Journal of the American Oil Chemists' Society, 44(7), 403-405. Available from: [Link]

-

Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Available from: [Link]

-

CHEM-GUIDE. Separation of primary , secondary and tertiary amines by Hoffmann's method. Available from: [Link]

-

University of Toronto. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available from: [Link]

- Google Patents. US3470251A - Separation and purification of secondary alkyl primary amines.

-

El-Sepelgy, O., et al. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie International Edition, 64(24). Available from: [Link]

-

Hamilton, C. E., et al. (2018). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. CrystEngComm, 20(2), 159-162. Available from: [Link]

- Google Patents. US3856795A - Process for preparation of secondary amines from tertiary amines.

-

Kurosawa, W., et al. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available from: [Link]

- Google Patents. CN101328129A - Preparation of 3-methoxy propanamine.

- Google Patents. CN101328129B - Preparation of 3-methoxy propanamine.

-

Le, U. N. T., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 831-840. Available from: [Link]

-

PubChem. 3-methoxy-N-(2-phenylsulfanylethyl)propan-1-amine. Available from: [Link]

-

Cheméo. Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Available from: [Link]

-

John, A. M., et al. (2022). A COMPREHENSIVE REVIEW ON SYNTHESIS AND CHARACTERIZATION OF VARIOUS DRUG IMPURITIES. World Journal of Pharmaceutical Research, 11(9), 622-635. Available from: [Link]

-

NIST. 1-Propanamine, 3-methoxy-. NIST Chemistry WebBook. Available from: [Link]

-

Reddit. How to purify Benzylamine?. r/OrganicChemistry. Available from: [Link]

Sources

using N-(2-chlorobenzyl)-3-methoxypropan-1-amine in antimicrobial assays

Executive Summary

This Application Note provides a comprehensive technical framework for evaluating the antimicrobial potential of N-(2-chlorobenzyl)-3-methoxypropan-1-amine (referred to herein as CBZ-MPA ).[1][2]

CBZ-MPA represents a specific pharmacophore class: lipophilic secondary benzylamines .[1][2] These molecules are of high interest in drug discovery as they often exhibit dual mechanisms of action—functioning either as direct membrane disruptors or as efflux pump inhibitors (EPIs) that potentiate other antibiotics. However, their physicochemical properties (pH-dependent protonation and lipophilicity) present specific challenges in assay design.[2]

This guide moves beyond generic protocols, offering optimized workflows for solubilization, Minimum Inhibitory Concentration (MIC) determination, and mechanistic validation using this specific scaffold.

Compound Profile & Physicochemical Considerations

Before initiating biological assays, the researcher must account for the specific behavior of the secondary amine and the chlorobenzyl moiety in aqueous media.

| Property | Value / Characteristic | Experimental Implication |

| Molecular Formula | C₁₁H₁₆ClNO | MW: ~213.7 g/mol |

| Pharmacophore | Secondary Amine (pKa ~9.5 - 10.[1][2]5) | At physiological pH (7.4), the amine is predominantly protonated (cationic).[2] This charge is critical for interaction with negatively charged bacterial membranes.[2] |

| Lipophilicity | 2-Chlorobenzyl group | Increases LogP.[1][2] Requires organic co-solvent (DMSO) for stock preparation.[2] Potential for non-specific binding to plasticware.[2] |

| Stability | Susceptible to oxidation | Store stock solutions at -20°C under inert gas (Argon/Nitrogen) if possible.[1][2] Avoid repeated freeze-thaw cycles.[1][2] |

Experimental Workflow

The following diagram outlines the logical progression of assays, from initial screening to mechanistic validation.

Figure 1: Decision tree for evaluating CBZ-MPA. High MIC values suggest testing for adjuvant properties (Synergy), while low MIC values trigger bactericidal kinetics testing.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the lowest concentration of CBZ-MPA that inhibits visible growth.

Materials

-

Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.[2]

-

Indicator: Resazurin (0.015%) (Optional but recommended for clear endpoints).

-

Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).[2]

Step-by-Step Methodology

-

Stock Preparation (Critical Step):

-

Dissolve CBZ-MPA in 100% DMSO to a concentration of 12.8 mg/mL (100x the highest test concentration).

-

Note: Do not use water/buffer for the master stock to avoid precipitation of the free base.

-

-

Intermediate Dilution:

-

Dilute the stock 1:50 in CAMHB to achieve 256 µg/mL (containing 2% DMSO).

-

Why? This ensures the final DMSO concentration in the assay plate is <1%, preventing solvent toxicity.

-

-

Plate Setup (96-well Round Bottom):

-

Columns 1-10: Add 50 µL CAMHB.

-

Column 11 (Growth Control): 50 µL CAMHB + Bacterial Inoculum (No Drug).[2]

-

Column 12 (Sterility Control): 100 µL CAMHB (No Bacteria, No Drug).[2]

-

Serial Dilution: Add 50 µL of the 256 µg/mL intermediate to Column 1. Mix and transfer 50 µL to Column 2, continuing to Column 10. Discard the final 50 µL.

-

-

Inoculation:

-

Incubation & Readout:

Protocol 2: Time-Kill Kinetics

Objective: Determine if CBZ-MPA is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[1][2]

Methodology

-

Preparation: Prepare tubes containing CAMHB with CBZ-MPA at concentrations of 1x MIC, 2x MIC, and 4x MIC . Include a growth control (no drug).[2]

-

Inoculation: Inoculate with ~5 x 10⁵ CFU/mL (log-phase culture).

-

Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

-

Quantification: Serially dilute aliquots in PBS and plate onto Agar. Count colonies after overnight incubation.

-

Data Analysis:

-

Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to the initial inoculum.

-

Bacteriostatic: <3 log₁₀ reduction.

-

Protocol 3: Mechanistic Validation (Membrane Integrity)

Rationale: The chlorobenzyl group and cationic amine suggest CBZ-MPA may act like a cationic detergent, disrupting the bacterial membrane.

Assay: SYTOX Green Uptake

-

Principle: SYTOX Green is a membrane-impermeable dye.[1][2] It only fluoresces when it binds to DNA inside cells with compromised membranes.

Workflow Diagram

Figure 2: Membrane permeabilization workflow.[1][2] An increase in fluorescence indicates membrane rupture.

Procedure

-

Harvest bacteria and wash 2x in PBS (remove growth media which interferes with fluorescence).[2]

-

Resuspend to OD₆₀₀ = 0.5.[2]

-

Add SYTOX Green (final concentration 5 µM).[2]

-

Controls:

-

Measure fluorescence kinetics every 5 minutes for 1 hour.

Data Interpretation & Troubleshooting

| Observation | Possible Cause | Corrective Action |

| Precipitation in Wells | Compound insolubility at high concentration.[1][2] | Check the 128 µg/mL well. If cloudy before incubation, the MIC is invalid. Use a lower range or increase DMSO (max 2%).[2] |

| MIC > 128 µg/mL | Compound lacks intrinsic activity.[1][2] | CBZ-MPA may not be a standalone antibiotic.[1][2][5] Test as an Efflux Pump Inhibitor (EPI) in combination with Ciprofloxacin or Tetracycline.[2] |

| Pink Color in Sterility Control | Contamination.[1][2] | Discard plate. Ensure stock solutions are filter-sterilized (0.22 µm PTFE filter). |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[2][6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2][6][7][8] Wayne, PA: CLSI.[6]

-

Swebocki, T., et al. (2023).[9] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.[1][2][9]

-

Foerster, S., et al. (2017).[10] "A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae."[1][2][3][10] Journal of Antimicrobial Chemotherapy, 72(7), 1961–1968.

-

Baidin, V., et al. (2019). "Simple secondary amines inhibit growth of Gram-negative bacteria through highly selective binding to phenylalanyl-tRNA synthetase."[1][2][5] Nature Microbiology.[1][2] (Contextual reference for secondary amine mechanism).

Sources

- 1. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [2-[(3-chlorophenyl)methylamino]-7-methoxy-1,3-benzoxazol-5-yl]-[(3~{R},4~{R})-3-methyl-4-oxidanyl-piperidin-1-yl]methanone | C22H24ClN3O4 | CID 154573644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Development and validation of a resazurin assay for in vitro susceptibility testing of Actinomadura madurae: a common causative agent of actinomycetoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple secondary amines inhibit growth of Gram-negative bacteria through highly selective binding to phenylalanyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]

- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

N-(2-chlorobenzyl)-3-methoxypropan-1-amine stability and degradation pathways

Welcome to the technical support center for N-(2-chlorobenzyl)-3-methoxypropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The following question-and-answer format addresses common challenges and provides practical, field-proven insights to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

My analytical chromatogram (HPLC/UPLC) for a freshly prepared sample of N-(2-chlorobenzyl)-3-methoxypropan-1-amine shows multiple peaks. Is this expected?

This is a common observation with benzylamines, especially when samples are not handled under inert conditions. Benzylamines are susceptible to degradation in the presence of air (oxygen and carbon dioxide) and moisture.[1] The appearance of multiple peaks shortly after preparation could indicate:

-

Oxidative Degradation: The primary amine can be oxidized to the corresponding imine, which can further hydrolyze to an aldehyde (2-chlorobenzaldehyde) and 3-methoxypropan-1-amine. The aldehyde can then be oxidized to the corresponding carboxylic acid (2-chlorobenzoic acid).[1]

-

Carbonate Salt Formation: Amines can react with atmospheric carbon dioxide to form carbonate salts, which may appear as separate peaks in your chromatogram.[1]

Troubleshooting Steps:

-

Inert Atmosphere: Prepare and handle all solutions under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Purity: Use high-purity, dry solvents. Residual water can facilitate hydrolysis of intermediate imines.

-

Fresh Samples: Analyze samples as quickly as possible after preparation. If storage is necessary, store under an inert atmosphere at low temperatures.

What are the likely degradation pathways for N-(2-chlorobenzyl)-3-methoxypropan-1-amine under various stress conditions?

Understanding the potential degradation pathways is crucial for designing stability-indicating analytical methods and for predicting potential impurities. Based on the chemical structure and literature on related benzylamines, the following degradation pathways are likely:

-

Oxidative Degradation: As mentioned, oxidation is a primary degradation route for benzylamines. The benzylic carbon-hydrogen bond is susceptible to oxidation, leading to the formation of an imine. This imine is then susceptible to hydrolysis.

-

Hydrolytic Degradation: While the ether and amine functionalities are generally stable to hydrolysis under neutral conditions, acidic or basic conditions can promote degradation. Under acidic conditions, the amine can be protonated, which may affect its stability.

-

Photodegradation: The presence of a chlorinated benzene ring suggests potential photosensitivity.[2] UV light can induce the formation of radical species, leading to a variety of degradation products. This could involve cleavage of the C-N bond or reactions involving the aromatic ring.

-

Thermal Degradation: At elevated temperatures, various degradation pathways can be accelerated. This can include oxidation and potentially intramolecular reactions or fragmentation.

The following diagram illustrates the predicted oxidative degradation pathway:

Caption: Predicted Oxidative Degradation Pathway.

How do I perform a forced degradation study for N-(2-chlorobenzyl)-3-methoxypropan-1-amine to develop a stability-indicating analytical method?

A forced degradation study, as outlined by ICH guidelines, is essential to identify potential degradation products and to validate that your analytical method can separate these from the parent compound.[3][4]

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Experimental Protocols:

| Stress Condition | Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 N HCl. Heat at 60°C for 24-48 hours. Neutralize with 0.1 N NaOH before analysis. | Amine protonation, potential for minor hydrolysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 60°C for 24-48 hours. Neutralize with 0.1 N HCl before analysis. | Potential for dehydrochlorination or other base-catalyzed reactions. |

| Oxidation | Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24-48 hours. | Formation of imine, aldehyde, and carboxylic acid.[5][6][7] |

| Thermal Degradation | Store the solid compound in an oven at 80°C for 48 hours. Also, prepare a solution and reflux at 80°C for 24 hours. | Acceleration of oxidation and other potential degradation pathways. |

| Photodegradation | Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm and 365 nm) for a specified duration (e.g., 24-48 hours) in a photostability chamber. A control sample should be wrapped in aluminum foil. | C-N bond cleavage, reactions on the aromatic ring.[2] |

Analytical Method:

A reversed-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is a good starting point. A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks and to assess peak purity.[8]

The following diagram outlines the workflow for a forced degradation study:

Caption: Forced Degradation Study Workflow.

What are the best practices for the storage of N-(2-chlorobenzyl)-3-methoxypropan-1-amine and its solutions?

Given the susceptibility of benzylamines to degradation, proper storage is critical to maintain the integrity of the compound.

Solid Compound:

-

Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).

-

Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended.

Solutions:

-

Solvent: Use high-purity, anhydrous solvents.

-

Container: Store in a tightly sealed vial with a PTFE-lined cap.

-

Atmosphere: Purge the headspace of the vial with an inert gas before sealing.

-

Temperature: Store at low temperatures (refrigerated or frozen at -20°C).

-

Duration: Prepare fresh solutions for each experiment whenever possible. Avoid repeated freeze-thaw cycles.

What analytical techniques are most suitable for identifying and quantifying degradation products?

A combination of chromatographic and spectroscopic techniques is generally required for comprehensive analysis.

-

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection: This is the workhorse for separating the parent compound from its degradation products and for quantifying the extent of degradation.[8] A PDA detector is invaluable for assessing peak purity and for obtaining UV spectra of the degradants, which can aid in their identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products.[9] By coupling the separation power of LC with the mass-resolving capability of MS, you can determine the molecular weights of the degradants and, with tandem MS (MS/MS), obtain structural information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, such as 2-chlorobenzaldehyde, GC-MS can be a suitable technique.[9] Derivatization may be necessary for less volatile or polar compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products, NMR is the gold standard.[9]

Summary of Analytical Techniques:

| Technique | Application |

| HPLC-UV/PDA | Separation, quantification, peak purity assessment. |

| LC-MS | Identification of degradation products (molecular weight and fragmentation). |

| GC-MS | Analysis of volatile degradation products. |

| NMR | Definitive structural elucidation of isolated degradants. |

By following these guidelines and understanding the inherent stability characteristics of N-(2-chlorobenzyl)-3-methoxypropan-1-amine, researchers can ensure the accuracy and reliability of their experimental data.

References

- Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines - PMC. (n.d.).

- Oxidation of Benzylamine by ClOH and N -Chlorosuccinimide: A Kinetic Study. (2025, August 7).

- CuO-Al2O3 catalyzed oxidation of primary benzylamines and secondary dibenzylamines to N-benzylbenzaldimines - ACG Publications. (2013, June 24).

- Chemoselective oxidative debenzylation of tertiary N-benzyl amines - RSC Publishing. (2000, February 21).

- Degradation of benzylamines during chlorination and chloramination - RSC Publishing. (n.d.).

- Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate - Indian Academy of Sciences. (n.d.).

-

Benzylamine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection - ResearchGate. (1992, August). Retrieved February 23, 2026, from [Link]

-

Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement - MDPI. (2024, February 13). Retrieved February 23, 2026, from [Link]

-

A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase - PubMed. (2014, January 15). Retrieved February 23, 2026, from [Link]

- Process for the preparation of benzylamine salts - Google Patents. (n.d.).

-

A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC. (2024, June 30). Retrieved February 23, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved February 23, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 23, 2026, from [Link]

-

Degradation of benzylamines during chlorination and chloramination | Request PDF. (n.d.). Retrieved February 23, 2026, from [Link]

-

Bizzare observation about benzylamines- explanation? - Sciencemadness Discussion Board. (2012, January 3). Retrieved February 23, 2026, from [Link]

-

(PDF) Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024, June 24). Retrieved February 23, 2026, from [Link]

-

Stability indicating study by using different analytical techniques - IJSDR. (n.d.). Retrieved February 23, 2026, from [Link]

-

Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed. (2013, August 15). Retrieved February 23, 2026, from [Link]

-

Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne - Bernstein Group. (n.d.). Retrieved February 23, 2026, from [Link]

-

Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI. (2023, April 19). Retrieved February 23, 2026, from [Link]

-

Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky. (n.d.). Retrieved February 23, 2026, from [Link]

-

Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. (n.d.). Retrieved February 23, 2026, from [Link]

-

(PDF) Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture - ResearchGate. (2025, October 30). Retrieved February 23, 2026, from [Link]

-

Stability Indicating Method to Analyze Benidipine and Chlorthalidone Using HPLC Technique - Pharmaceutical Sciences. (2020, March 10). Retrieved February 23, 2026, from [Link]

-

3-Methoxypropylamine | (n.d.). Retrieved February 23, 2026, from [Link]

-

Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025, December 11). Retrieved February 23, 2026, from [Link]

-

Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewat - Bisphenol A Information & Resources. (2008, February 6). Retrieved February 23, 2026, from [Link]

-

Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. (2025, November 18). Retrieved February 23, 2026, from [Link]

-

Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.). Retrieved February 23, 2026, from [Link]

-

3-Methoxypropylamine | Univar Solutions. (n.d.). Retrieved February 23, 2026, from [Link]

-

2-(3-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202627 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

Analytical Methods - OPUS. (2025, August 28). Retrieved February 23, 2026, from [Link]

- Method for preparing 2-chlorobenzylamine - Google Patents. (n.d.).

Sources

- 1. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. mdpi.com [mdpi.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of N-(2-chlorobenzyl)-3-methoxypropan-1-amine

Welcome to the technical support center for the purification of N-(2-chlorobenzyl)-3-methoxypropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing N-(2-chlorobenzyl)-3-methoxypropan-1-amine?

The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common methods for synthesizing this secondary amine are (A) reductive amination of 2-chlorobenzaldehyde with 3-methoxypropan-1-amine, or (B) nucleophilic substitution of 2-chlorobenzyl chloride with 3-methoxypropan-1-amine.

Common Impurities Include:

-

Unreacted Starting Materials:

-

3-methoxypropan-1-amine

-

2-chlorobenzaldehyde or 2-chlorobenzyl chloride

-

-

Reaction Intermediates:

-

The corresponding imine (from reductive amination) if the reduction step is incomplete.

-

-

Over-alkylation Byproducts:

-

N,N-bis(2-chlorobenzyl)-3-methoxypropan-1-amine (tertiary amine). This is often a significant impurity in nucleophilic substitution routes.

-

-

Degradation Products:

The following diagram illustrates the primary target molecule and its key potential impurities.

Caption: Key impurities related to the target product.

Q2: I have a crude mixture. What is the most logical first step for purification?

For initial bulk purification, an acid-base extraction is almost always the most efficient first step.[2] This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.

The Causality: Your target secondary amine and any unreacted primary amine or tertiary amine byproducts are basic. They will react with an acid (like HCl) to form water-soluble ammonium salts. Neutral impurities, such as unreacted 2-chlorobenzaldehyde or 2-chlorobenzyl chloride, will remain in the organic phase. This allows for a clean separation.

The workflow is as follows:

-

Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

-

Extract with an aqueous acid solution (e.g., 1M HCl). The basic amines move into the aqueous layer as their hydrochloride salts.

-

Separate the layers. The organic layer containing neutral impurities can be discarded.

-

Basify the aqueous layer with a strong base (e.g., NaOH, KOH) to a pH > 12. This deprotonates the ammonium salts, regenerating the free amines.

-

Extract the aqueous layer with a fresh organic solvent. The purified amine mixture is now in the organic phase.

-

Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

This procedure will yield a product enriched in basic amines, setting the stage for finer purification methods if needed.

Q3: My purified product is an oil and I can't get it to crystallize. How can I achieve high purity?

It is common for freebase amines, especially secondary amines, to be oils at room temperature. The most effective strategy to induce crystallization is to convert the amine into a salt.[2][3] Salt formation introduces ionic character, which significantly increases the melting point and promotes the formation of a stable crystal lattice. The hydrochloride salt is the most common choice.

The Causality: The ionic bond between the protonated amine (ammonium) and the chloride anion creates strong intermolecular forces. These forces organize the molecules into a regular, crystalline structure, which is much more ordered than the liquid state of the freebase. Impurities that do not form salts or have different solubilities will remain in the mother liquor.

For a detailed protocol, see the "Protocol 2: Recrystallization as a Hydrochloride Salt" section below.

Q4: When should I choose distillation over column chromatography?

The choice depends on the physical properties of your target compound and its impurities.

-

Choose Vacuum Distillation When: There is a significant difference (>20-30 °C) in the boiling points of N-(2-chlorobenzyl)-3-methoxypropan-1-amine and the major impurities.[2] Distillation is particularly effective for removing non-volatile baseline impurities or highly volatile starting materials. Given that benzylamines can be distilled, this is a viable option.[1] It is a scalable and often economical method for bulk purification.

-

Choose Column Chromatography When: The impurities have boiling points very close to your product. Chromatography separates compounds based on differences in polarity and their affinity for the stationary phase.[4] This is the preferred method for separating structurally similar compounds, such as the target secondary amine from the primary amine starting material and the tertiary amine byproduct.[5][6]

The following decision tree can guide your choice:

Caption: Decision tree for purification strategy.

Troubleshooting Guides

Issue 1: My amine is streaking badly on a standard silica gel TLC plate.

This is a classic and expected problem when working with basic amines on standard silica gel.

-

Root Cause: The surface of silica gel is decorated with acidic silanol groups (Si-OH).[4] These acidic sites strongly and often irreversibly interact with the basic lone pair of electrons on the nitrogen atom of your amine. This strong interaction leads to poor elution, resulting in significant "streaking" or "tailing" of the spot on the TLC plate and poor separation in a column.[4][5]

-

Solutions:

-

Use a Basic Mobile Phase Additive: Add a small amount (0.5-2%) of a volatile base, such as triethylamine (TEA) or ammonia (as a 7N solution in methanol), to your eluent system.[4] The additive will compete with your product for the acidic sites on the silica, leading to sharper spots and better elution.

-

Switch to an Alternative Stationary Phase:

-

Amine-functionalized silica (KP-NH): This is often the best solution. The silica surface is bonded with propylamine groups, creating a more alkaline environment that repels basic compounds, leading to excellent peak shapes without the need for mobile phase modifiers.[5][7][8]

-

Neutral Alumina: Alumina is less acidic than silica and can be a good alternative, though it has different selectivity.

-

-

Issue 2: My product seems to be decomposing during column chromatography.

-

Root Cause: The acidic nature of standard silica gel can catalyze the degradation of sensitive molecules, including some benzylamines.[2]

-

Solutions:

-

Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with an eluent containing a base (like 1-2% triethylamine) before loading your sample.[2]

-

Use Amine-Functionalized Silica: As mentioned above, this stationary phase provides a non-acidic environment, preventing degradation and improving recovery.[7][8]

-

Work Quickly: Do not let the sample sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.

-

Experimental Protocols

Protocol 1: Column Chromatography with Amine-Functionalized Silica

This protocol is ideal for separating the target secondary amine from its primary and tertiary amine analogs. Amine-functionalized silica often provides superior separation and recovery compared to standard silica.[5][7]

Caption: Workflow for amine purification via chromatography.

Methodology:

-

TLC Analysis: First, determine an appropriate solvent system using amine-functionalized TLC plates. An ideal Rf value for the target compound is between 0.2 and 0.4.[4] A good starting point is a gradient of ethyl acetate in hexanes.

-

Column Packing: Prepare a slurry of amine-functionalized silica gel in the initial, non-polar eluent (e.g., hexanes). Pour the slurry into the column and allow it to pack evenly.

-

Sample Loading: Dissolve your crude amine mixture (post acid-base extraction) in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better band sharpness. Carefully add the powder to the top of the packed column.

-

Elution: Begin elution with the non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate over 10-15 column volumes.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Work-up: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2-chlorobenzyl)-3-methoxypropan-1-amine.

Protocol 2: Recrystallization as a Hydrochloride Salt

This is an excellent final polishing step to achieve very high purity and to obtain a stable, crystalline solid.[3]

Methodology:

-

Dissolution: Dissolve the purified freebase amine (obtained from chromatography or distillation) in a minimal amount of a suitable organic solvent. Isopropanol or ethanol are good starting points.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol[9]) dropwise. Monitor the pH of the solution with pH paper; stop when it is distinctly acidic.

-

Crystallization: The hydrochloride salt should begin to precipitate. The formation of a white solid indicates successful salt formation. If no precipitate forms, scratching the inside of the flask with a glass rod can induce crystallization.

-

Cooling: Cool the mixture in an ice bath for at least 30 minutes to maximize crystal formation.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any soluble impurities from the crystal surface.

-

Drying: Dry the crystals under high vacuum to remove all residual solvent. The result should be a pure, crystalline hydrochloride salt of your target amine.

Data Summary: Comparison of Purification Techniques

The following table provides a comparative overview of the primary purification methods. Actual yields and purities will vary based on the initial quality of the crude material.

| Purification Method | Typical Purity | Typical Yield | Pros | Cons |

| Acid-Base Extraction | 90-98% | >90% | Excellent for initial bulk cleanup; removes non-basic impurities effectively.[2] | Does not separate amines of different classes (primary, secondary, tertiary).[6] |

| Vacuum Distillation | >99% | 70-90% | Highly effective and scalable for compounds with different boiling points.[2] | Not suitable for thermally sensitive compounds or for separating isomers/analogs with close boiling points. |

| Column Chromatography (Amine-functionalized silica) | >98% | 60-85% | Excellent resolution for complex mixtures; avoids issues of tailing and degradation.[5][7] | Can be lower yielding; requires more solvent and time than other methods. |

| Recrystallization (as a salt) | >99.5% | 80-95% | Superb for achieving high analytical purity; yields a stable, solid product.[2][3] | Requires the product to form a stable, crystalline salt; some material is lost in the mother liquor. |

References

-

Biotage. (2023, September 26). When should amine-bonded columns be used for purification?Link

- BenchChem. (n.d.).

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link

- BenchChem. (n.d.).

-

Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Link

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Link

-

Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 723-727. Link

-

Google Patents. (1975). US3864402A - Purification of secondary alkyl amines. Link

-

Reddit. (2022). Alternative of picric acid for recrystallisation. Link

-

Google Patents. (2001). US6476268B1 - Preparation of N-benzylamines. Link

-

Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?Link

-

Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 624. Link

-

Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Link

-

Sciencemadness Discussion Board. (2016, November 19). Benzylamine via the delepine reaction. Link

-

PrepChem.com. (n.d.). Preparation of benzylamine. Link

-

Google Patents. (2008). CN101328129B - Preparation of 3-methoxy propanamine. Link

- BenchChem. (n.d.).

-

Der Pharma Chemica. (2018). Identification of Impurities and Improved the Synthesis of Lacosamide. Link

-

Google Patents. (1990). EP0367232A2 - Method for preparing 2-chlorobenzylamine. Link

-

Reddit. (2022). How to purify Benzylamine?Link

-

Google Patents. (2008). CN101328129A - Preparation of 3-methoxy propanamine. Link

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Link

-

PubMed. (2010). Isolation and identification of three by-products found in methylamphetamine synthesized by the Emde route. Link

-

Pure Synth. (n.d.). Nitrosamine Impurities. Link

-

Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Link

-

MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Link

-

PMC. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Link

Sources

Validation & Comparative

In Vivo Efficacy Evaluation of N-(2-chlorobenzyl)-3-methoxypropan-1-amine

[1]

Compound Profile & Pharmacological Rationale[1]

N-(2-chlorobenzyl)-3-methoxypropan-1-amine (CAS: 932216-86-9) represents a privileged scaffold in medicinal chemistry, combining a lipophilic o-chlorobenzyl head group with a flexible methoxypropyl tail. This structural motif is highly characteristic of dual-action ligands targeting the Sigma-1 Receptor (

-

Chemical Name: N-(2-chlorobenzyl)-3-methoxypropan-1-amine[1]

-

Molecular Formula: C

H -

Key Pharmacophore: Secondary amine core flanked by a halogenated aromatic ring and a polar ether terminus.

-

Primary Therapeutic Indications: Neuropathic pain, anticonvulsant activity, and neuroprotection.

Mechanism of Action (Hypothesis)

The compound likely acts via a dual mechanism :

-

1R Agonism/Antagonism: The o-chlorobenzyl moiety facilitates high-affinity binding to the

-

Na

Channel Blockade: The secondary amine and lipophilic head group mimic the pharmacophore of Class Ib antiarrhythmics and local anesthetics, potentially stabilizing the inactivated state of Na

Comparative Analysis: Benchmarking Performance

To objectively evaluate the efficacy of N-(2-chlorobenzyl)-3-methoxypropan-1-amine, it must be benchmarked against standard-of-care agents with overlapping mechanisms.

Table 1: Comparative Profile with Standard Alternatives

| Feature | N-(2-chlorobenzyl)-3-methoxypropan-1-amine | Lacosamide (Alternative 1) | Haloperidol (Alternative 2) |

| Primary Target | Dual | Na | |

| Structural Class | Functionalized Benzylamine | Functionalized Amino Acid | Butyrophenone |

| In Vivo Potency | Investigational (Est. ED | ED | High (Side effects limit dose) |

| Bioavailability | Predicted High (Lipophilic, LogP ~2.5) | High (>90%) | Moderate |

| Toxicity Profile | Potential for lower CNS side effects than D2 ligands | Dizziness, Ataxia | EPS, Sedation |

| Key Assay | Spinal Nerve Ligation (SNL) | Formalin Test / MES | Forced Swim Test |

Mechanistic Visualization

The following diagram illustrates the hypothesized signaling pathway where N-(2-chlorobenzyl)-3-methoxypropan-1-amine modulates neuronal excitability through dual targeting of

Caption: Dual-mechanism pathway showing the compound stabilizing NaV channels and modulating Sigma-1 receptor chaperone activity to reduce neuronal hyperexcitability.

Experimental Protocols for In Vivo Efficacy[1]

To validate the efficacy of N-(2-chlorobenzyl)-3-methoxypropan-1-amine, the following field-proven protocols should be employed. These assays specifically interrogate the neuropathic and nociceptive pathways.

Protocol A: Spinal Nerve Ligation (SNL) Model (Chung Model)

Objective: Assess efficacy in reversing tactile allodynia associated with neuropathic pain.

-

Subject Preparation:

-

Use male Sprague-Dawley rats (200-250g).

-

Anesthetize with isoflurane (2-3%).

-

Expose the left L5 and L6 spinal nerves via a dorsal incision.

-

Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture distal to the dorsal root ganglion.

-

Close the wound in layers. Allow 7 days for recovery and development of allodynia.

-

-

Baseline Screening:

-

Measure tactile withdrawal thresholds using von Frey filaments (up-down method).

-

Select animals with a threshold <4.0 g (indicating allodynia).

-

-

Drug Administration:

-

Vehicle: 0.5% Methylcellulose or Saline (i.p.).

-

Test Compound: N-(2-chlorobenzyl)-3-methoxypropan-1-amine at 10, 30, and 60 mg/kg (i.p.).

-

Positive Control: Lacosamide (30 mg/kg, i.p.) or Gabapentin (100 mg/kg, i.p.).

-

-

Data Collection:

-

Measure von Frey thresholds at 0.5, 1, 2, and 4 hours post-dosing.

-

Endpoint: Calculate % Maximum Possible Effect (%MPE) = [(Post-drug threshold - Baseline) / (Cutoff - Baseline)] × 100.

-

Protocol B: Formalin Test (Phase I & II Nociception)

Objective: Differentiate between direct analgesic effects (Phase I) and anti-inflammatory/central sensitization effects (Phase II).

-

Procedure:

-

Acclimate mice (C57BL/6) to the observation chamber for 30 mins.

-

Administer N-(2-chlorobenzyl)-3-methoxypropan-1-amine (10-60 mg/kg, i.p.) 30 mins prior to testing.

-

Inject 20 µL of 2.5% formalin into the intraplantar surface of the right hind paw.

-

-

Scoring:

-

Record time spent licking/biting the injected paw in 5-minute bins for 60 minutes.

-

Phase I (0-10 min): Direct activation of nociceptors (Na

channel mediated). -

Phase II (15-60 min): Inflammatory pain and central sensitization (

1R mediated).

-

-

Interpretation:

-

A reduction in Phase I suggests Na

blocking activity. -

A reduction in Phase II suggests modulation of central sensitization, consistent with

1R efficacy.

-

Data Presentation & Interpretation

When publishing or presenting results, summarize quantitative data in the following format to ensure clarity and comparability.

Table 2: Expected Efficacy Metrics (Hypothetical Data Structure)

| Assay | Endpoint | Vehicle (Control) | N-(2-chlorobenzyl)-... (30 mg/kg) | Lacosamide (30 mg/kg) | Statistical Significance |

| SNL (Neuropathic) | Withdrawal Threshold (g) | 2.5 ± 0.3 | 12.4 ± 1.1 | 14.2 ± 0.9 | P < 0.01 vs Vehicle |

| Formalin (Phase I) | Licking Time (sec) | 85 ± 10 | 45 ± 8 | 50 ± 12 | P < 0.05 vs Vehicle |

| Formalin (Phase II) | Licking Time (sec) | 210 ± 25 | 95 ± 15 | 110 ± 20 | P < 0.001 vs Vehicle |

| Rotarod (Toxicity) | Latency to Fall (sec) | 180 ± 15 | 175 ± 12 | 140 ± 18 | N.S. (Better safety profile) |

Key Insight: If the compound shows superior efficacy in Phase II of the formalin test compared to pure Na

References

-

Chemical Identity & Structure

-

N-(2-chlorobenzyl)-3-methoxypropan-1-amine (CAS 932216-86-9). ChemicalBook. Link

-

-

Sigma-1 Receptor Pharmacology

-

Merlos, M., et al. (2017). "Sigma-1 Receptor Ligands in Neuropathic Pain." Handbook of Experimental Pharmacology. Link

-

-

Sodium Channel Blockers in Pain

-

Beyreuther, B., et al. (2007). "Lacosamide: a review of preclinical properties." CNS Drug Reviews. Link

-

-

Experimental Protocols (SNL Model)

-

Chung, J.M., et al. (2004). "Segmental spinal nerve ligation: a model of neuropathic pain." Methods in Molecular Medicine. Link

-

benchmarking N-(2-chlorobenzyl)-3-methoxypropan-1-amine against known inhibitors

This guide outlines the benchmarking strategy for N-(2-chlorobenzyl)-3-methoxypropan-1-amine (herein referred to as CBMPA ).

Based on its pharmacophore—a lipophilic 2-chlorobenzyl moiety linked via a secondary amine to a polar methoxypropyl tail—CBMPA occupies a chemical space highly characteristic of Sigma-1 Receptor (σ1R) Ligands and Monoamine Oxidase B (MAO-B) Inhibitors . Therefore, this guide benchmarks CBMPA against the "Gold Standard" inhibitors of these specific targets to determine its pharmacological profile.

Executive Summary & Structural Logic

N-(2-chlorobenzyl)-3-methoxypropan-1-amine (CBMPA) is a secondary benzylamine building block (CAS: 932216-86-9) that exhibits structural homology to known CNS-active agents.

-

The "Sigma" Motif: The 2-chlorobenzyl group provides the necessary bulk for the hydrophobic pocket of the Sigma-1 receptor, while the protonated amine interacts with Asp126.

-

The "MAO" Motif: Secondary benzylamines are classic scaffolds for MAO inhibition (e.g., Safinamide analogs), where the amine coordinates with the FAD cofactor.

Benchmarking Strategy: To validate CBMPA, we must compare it against NE-100 (Selective σ1R Antagonist) and Selegiline (Selective MAO-B Inhibitor).

Comparative Matrix: CBMPA vs. Gold Standards

The following table summarizes the expected performance metrics and control values for the benchmarking assays.

| Feature | CBMPA (Candidate) | NE-100 (σ1R Control) | Selegiline (MAO-B Control) | Haloperidol (Pan-Sigma Control) |

| Primary Target | Putative σ1R / MAO-B | Sigma-1 Receptor | MAO-B Enzyme | σ1R, σ2R, D2 Receptor |

| Binding Affinity ( | Target: < 100 nM | 1.5 – 4.0 nM | N/A (Irreversible) | ~1.0 nM (σ1R) |

| Selectivity Ratio | Target: > 50-fold | > 55-fold (vs σ2R) | > 100-fold (vs MAO-A) | Low (Promiscuous) |

| Mechanism | Reversible Competitive | Competitive Antagonist | Irreversible (Suicide) | Inverse Agonist / Antagonist |

| Lipophilicity (cLogP) | ~2.5 (Predicted) | 3.6 | 2.8 | 3.7 |

| CNS MPO Score | High (>4.5) | Moderate | High | Moderate |

Protocol A: Sigma-1 Receptor Binding Affinity

Objective: Determine if CBMPA binds to the Sigma-1 chaperone complex, a critical regulator of ER stress.

Rationale

The Sigma-1 receptor is a "ligand-operated chaperone." We utilize a Radioligand Competition Assay using [³H]-(+)-Pentazocine , the specific agonist for σ1R. If CBMPA is active, it will displace Pentazocine in a dose-dependent manner.

Workflow Diagram (DOT)

Caption: Workflow for competitive radioligand binding to determine the Ki of CBMPA at the Sigma-1 receptor.

Step-by-Step Methodology

-

Membrane Preparation: Homogenize Guinea pig brain or rat liver (rich in σ1R) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 100,000 x g to isolate microsomal membranes.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL Membrane suspension (20 µg protein).

-

50 µL [³H]-(+)-Pentazocine (Final conc: 2 nM).

-

50 µL CBMPA (Concentration range: 0.1 nM – 10 µM).

-

Non-Specific Binding (NSB) Control: Add 10 µM Haloperidol to define background.

-

-

Incubation: Incubate for 120 minutes at 37°C (equilibrium).

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding to the filter).

-

Quantification: Add scintillation cocktail and count radioactivity.

-

Calculation: Plot % Specific Binding vs. Log[CBMPA]. Calculate

and convert to

Protocol B: Monoamine Oxidase B (MAO-B) Inhibition

Objective: Assess if the secondary amine motif of CBMPA inhibits the breakdown of dopamine/phenylethylamine.

Rationale

Benzylamines are privileged structures for MAO inhibition. We benchmark CBMPA against Selegiline using a fluorometric assay (Amplex Red). This system is self-validating: hydrogen peroxide produced by MAO reacts with Amplex Red to generate resorufin (fluorescent).

Workflow Diagram (DOT)

Caption: Fluorometric detection of MAO-B activity. Inhibition by CBMPA prevents H2O2 generation and fluorescence.

Step-by-Step Methodology

-

Pre-Incubation: Incubate 0.1 U/mL recombinant human MAO-B enzyme with CBMPA (or Selegiline control) in 50 mM Sodium Phosphate buffer (pH 7.4) for 30 minutes at 37°C.

-

Note: This pre-incubation is critical to detect time-dependent inhibition (common in this chemical class).

-

-

Substrate Addition: Add 1 mM Tyramine (substrate) mixed with Amplex Red reagent (200 µM) and Horseradish Peroxidase (1 U/mL).

-

Kinetic Read: Measure fluorescence (Ex/Em: 530/590 nm) every 60 seconds for 30 minutes.

-

Data Analysis: Calculate the slope (velocity) of the linear portion. Determine the % Inhibition relative to the Vehicle (DMSO) control.

Functional Validation: Sigma-1 Antagonist Activity

Objective: Distinguish if CBMPA is an Agonist or Antagonist.

Binding affinity (

-

Agonists (e.g., PRE-084): Potentiate Bradykinin-induced

release. -

Antagonists (e.g., NE-100, CBMPA putative): Inhibit this potentiation.

Experiment:

-

Load NG108-15 neuroblastoma cells with Fura-2 AM (calcium dye).

-

Treat cells with CBMPA (10 µM) for 30 mins.

-

Stimulate with Bradykinin.

-

Success Criteria for Antagonist: CBMPA should suppress the calcium spike compared to Bradykinin alone.

-

Success Criteria for Agonist: CBMPA should enhance the calcium spike.

References

-

Sigma-1 Receptor Binding Protocols: Xu, J., et al. (2011). "Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders." CNS & Neurological Disorders - Drug Targets.

-

MAO-B Inhibition Assays: Binda, C., et al. (2011). "Structure-function relationships in monoamine oxidases: Structural insights into the mechanism of amine oxidation and inhibition." Antioxidants & Redox Signaling.

-

Benzylamine SAR (Structure-Activity Relationship): Rousseaux, C. G., & Greene, S. F. (2016). "Sigma receptors [σRs]: biology in normal and diseased states." Journal of Receptor, Ligand and Channel Research.

-

Cheng-Prusoff Equation for Ki Calculation: Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Safety Operating Guide

Proper Disposal Procedures: N-(2-chlorobenzyl)-3-methoxypropan-1-amine

[1][2][3][4]

CAS Number: 932216-86-9 Molecular Formula: C₁₁H₁₆ClNO Functional Classification: Halogenated Secondary Amine / Benzylamine Derivative[1][2]

Executive Summary & Operational Directive

N-(2-chlorobenzyl)-3-methoxypropan-1-amine is a specialized research chemical containing both a basic secondary amine and a chlorinated aromatic ring.[1][2] Do not dispose of this compound down the drain.

The presence of the chlorine atom mandates its classification as Halogenated Organic Waste .[2][3] Standard incineration protocols for non-halogenated solvents are insufficient and potentially dangerous (dioxin formation) for this compound.[1][2]

Immediate Action Plan:

-

Segregate: Isolate from non-halogenated solvents and acidic waste streams.[1][2][3]

-

Containerize: Use chemically resistant glass or HDPE containers.

-

Label: Mark clearly as "Halogenated Organic Waste" with "Corrosive" and "Toxic" hazard checks.[1][2]

-

Disposal Method: High-temperature incineration via a licensed hazardous waste management facility.[1][2]

Chemical Identification & Hazard Assessment

Effective disposal requires understanding the specific hazards inherent to the molecule's functional groups.[2]

| Property | Characteristic | Operational Implication |

| Amine Functionality | Basic ( | Corrosive. Can cause severe skin burns and eye damage.[1][2][4] Incompatible with acids and oxidizers.[1][2][5] |

| Chlorine Substituent | Halogenated Aromatic | Environmental Toxin. Requires specific incineration temperatures (>1100°C) to prevent the formation of toxic byproducts like HCl gas and dioxins.[1][2] |

| Physical State | Liquid (Inferred) | High boiling point.[1][2] Low volatility compared to lower amines, but vapors are likely irritating. |

| RCRA Status | Characteristic Waste | Likely triggers D002 (Corrosivity) if pH > 12.5 (aqueous) and potentially D003 (Reactivity) if mixed improperly.[1][2] |

ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Safety Note: As a secondary amine, this compound can form carcinogenic nitrosamines if mixed with nitrosating agents (e.g., nitrites). Strictly segregate from nitric acid or nitrite salts. [1][2][3]

Waste Segregation & Compatibility

Proper segregation is the single most critical step in laboratory waste management.[2] Mixing this compound with the wrong stream can result in exothermic reactions or regulatory fines.[1][2][6]

Decision Matrix: Where does it go?

Figure 1: Waste segregation logic flow. The presence of chlorine dictates the "Halogenated" classification regardless of other solvents present.[3]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Collection

-

PPE Requirements: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[3] Handle in a fume hood to avoid inhalation of amine vapors.[1][2]

-

Container Selection: Use a screw-cap bottle made of Amber Glass or High-Density Polyethylene (HDPE) .[1][2]

-

Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.[1][2]

Phase 2: Bulking (If Applicable)

If your facility allows bulking of compatible waste streams:

-

Compatible Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.[1][3]

-

Incompatible Solvents: Acetone (can react with amines over time), Ethyl Acetate (aminolysis reaction possible), Acids (violent exotherm).[3]

-

Protocol: Add the amine slowly to the halogenated waste carboy. Watch for heat generation.[1][2][3][6]

Phase 3: Final Disposal

-

Secondary Containment: Place the bottle in a secondary tray or tub during transport to the central accumulation area.

-

Handoff: Transfer to your facility's EHS (Environmental Health & Safety) team or licensed waste hauler.[1][2]

-

Destruction: The waste hauler will incinerate the material in a kiln equipped with scrubbers to neutralize the HCl gas generated from the chlorine atom.[2]

Spill Response Procedures

In the event of a spill, rapid containment is necessary to prevent environmental contamination and exposure.[3]

Spill Volume < 100 mL (Minor Spill):

-

Alert: Notify nearby personnel.

-

Ventilate: Ensure the fume hood is active or open windows if safe.[1][2]

-

Clean: Wipe the area with a mild soap solution after absorbing the bulk liquid.[1][2]

-

Dispose: Place all contaminated absorbent materials into a wide-mouth jar and label as "Solid Hazardous Waste (Halogenated Amine Contaminated)."

Spill Volume > 100 mL (Major Spill):

-

Evacuate: Clear the immediate area.

-

Call EHS: Contact your facility's emergency response team.[1][2][3]

-

Isolate: Close doors to the lab to prevent vapor spread.

Regulatory Compliance (US Context)

-

RCRA (Resource Conservation and Recovery Act): This compound is not P-listed or U-listed by specific name, but it is a Characteristic Hazardous Waste .[1][2][3]

-

EPA Waste Codes: If mixed with spent halogenated solvents (like DCM), the mixture may carry F-codes (e.g., F002).[1][3]

-

Sewer Ban: Under 40 CFR 403.5 , it is illegal to discharge corrosive liquids (pH < 5 or > 12.[2][3]5) or toxic pollutants into the sanitary sewer system.[1][2]

References

-

ChemicalBook. (2025).[1][2] n-(2-Chlorobenzyl)-3-methoxypropan-1-amine Product Description and CAS 932216-86-9.[1][2][8] Retrieved from [1][2][3]

-

Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 3-Methoxypropylamine (Analogous Amine Hazards). Retrieved from [1][2][3]

-

U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

-

PubChem. (2025).[1][2] Compound Summary: N-(3-Chlorobenzyl)-2-methyl-2-propanamine (Structural Analog).[1][2] Retrieved from [1][2][3]

-

University of Wisconsin-Madison. (2025).[1][2] Chemical Disposal Procedures: Amines and Halogenated Solvents. Retrieved from

Sources

- 1. N-(3-Chlorobenzyl)-2-methyl-2-propanamine | C11H16ClN | CID 4719204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Waste Code [rcrainfo.epa.gov]

- 4. Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes_Amine Applications_Collection of all amine products [amine.com.cn]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 7. dtsc.ca.gov [dtsc.ca.gov]

- 8. n-(2-Chlorobenzyl)-3-methoxypropan-1-amine CAS#: 932216-86-9 [chemicalbook.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.